6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine
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Overview
Description
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine is a compound with significant scientific interest due to its unique structure and properties. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is an immunosuppressant derivative of the antitumor drug 6-mercaptopurine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves several steps. One common method includes the reaction of 6-mercaptopurine with 1-methyl-5-nitroimidazole under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves its interaction with cellular targets. It acts by inhibiting specific enzymes involved in DNA synthesis and repair, leading to the suppression of cell proliferation. This makes it effective as an immunosuppressant and antitumor agent .
Comparison with Similar Compounds
Similar Compounds
6-mercaptopurine: A precursor to 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine, used as an antitumor drug.
Azathioprine: Another immunosuppressant with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine base with a nitroimidazole moiety enhances its effectiveness as an immunosuppressant and antitumor agent .
Properties
CAS No. |
4730-27-2 |
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Molecular Formula |
C9H7N7O2S |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-8(9(15)16(17)18)19-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H,10,11,12,13) |
InChI Key |
BMBCRDXNOOINCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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